
N-methyloxane-3-carboxamide
Overview
Description
“N-methyloxane-3-carboxamide” is a chemical compound with the CAS Number: 1339888-97-9 . It has a molecular weight of 143.19 and its IUPAC name is N-methyltetrahydro-2H-pyran-3-carboxamide .
Molecular Structure Analysis
The InChI code for “N-methyloxane-3-carboxamide” is 1S/C7H13NO2/c1-8-7(9)6-3-2-4-10-5-6/h6H,2-5H2,1H3,(H,8,9) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-methyloxane-3-carboxamide” is a powder at room temperature .Scientific Research Applications
Comprehensive Analysis of N-methyloxane-3-carboxamide Applications
N-methyloxane-3-carboxamide is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Anticancer Activity: N-methyloxane-3-carboxamide derivatives have been investigated for their potential anticancer properties. Research has shown that certain analogues, such as 8-methoxycoumarin-3-carboxamides, exhibit potent antiproliferative activity against liver cancer cells . These compounds can induce cell cycle arrest and trigger apoptosis, making them promising candidates for anti-hepatocellular carcinoma agents.
Drug Synthesis: The carboxamide group is a significant component in the synthesis of over 25% of familiar drugs . N-methyloxane-3-carboxamide can be used in the synthesis of peptides, lactams, and other bioactive products with therapeutic applications, including anticancer, antifungal, and antibacterial properties.
Safety and Hazards
The safety information for “N-methyloxane-3-carboxamide” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the substance safely.
properties
IUPAC Name |
N-methyloxane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-7(9)6-3-2-4-10-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREVFVTWVYIPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyloxane-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



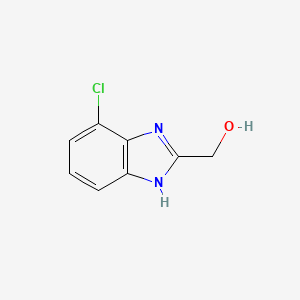
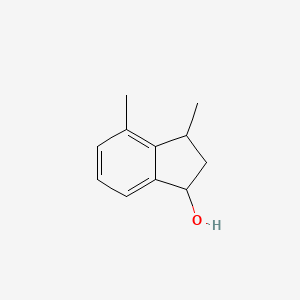

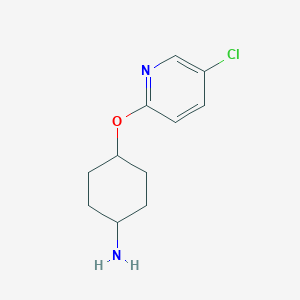

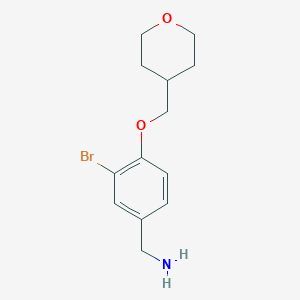


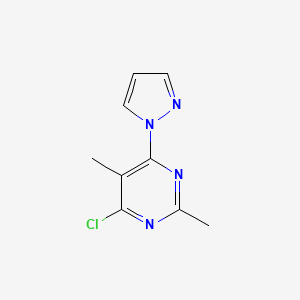




![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)